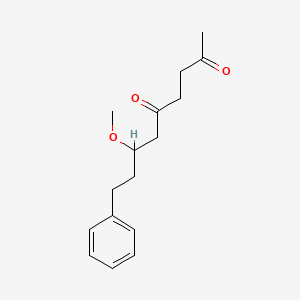

2,5-Nonanedione, 7-methoxy-9-phenyl-

Description

Strategic Context and Potential Significance in Advanced Organic Synthesis

The 1,4-diketone structural motif, the core of 2,5-Nonanedione, 7-methoxy-9-phenyl-, holds a position of strategic importance in organic chemistry. acs.org These compounds are not merely synthetic curiosities but serve as crucial intermediates in the construction of a wide array of more complex molecular architectures. nih.gov Their value lies in their ability to be readily transformed into various five-membered heterocyclic systems, such as furans, pyrroles, and thiophenes, through well-established reactions like the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.com These heterocycles are ubiquitous in natural products and are core components of many pharmaceutical agents and materials. pharmatutor.orgnih.gov

The specific substitution pattern of 2,5-Nonanedione, 7-methoxy-9-phenyl-, featuring a long aliphatic chain, a methoxy (B1213986) group, and a phenyl group, suggests a high potential for creating highly functionalized and stereochemically complex target molecules. The presence of these functionalities opens avenues for diverse synthetic manipulations, allowing for the introduction of additional complexity and the fine-tuning of the electronic and steric properties of the resulting compounds. The synthesis of such unsymmetrical 1,4-diketones, however, presents a considerable challenge in synthetic chemistry. beilstein-journals.orgresearchgate.net

The Stetter reaction, a nucleophilic acylation process, stands out as a powerful method for the synthesis of 1,4-dicarbonyl compounds. researchgate.netchemistry-reaction.com This reaction, which involves the addition of an aldehyde to a Michael acceptor, offers a versatile route to access a wide range of 1,4-diketones that can serve as precursors to valuable heterocyclic systems. irapa.org Recent advancements in this area have focused on expanding the scope and efficiency of the Stetter reaction, including the use of N-heterocyclic carbene (NHC) catalysts to facilitate the synthesis of complex and sterically hindered diketones. acs.orgacs.org

Evolution of Structural Motifs Related to 2,5-Nonanedione, 7-methoxy-9-phenyl- in Contemporary Chemical Research

The study of 1,4-diketones has evolved from the synthesis of simple, symmetrical structures to the more challenging and synthetically valuable unsymmetrical and highly functionalized analogues. This progression has been driven by the increasing demand for sophisticated building blocks in drug discovery and materials science. nih.gov

Early research often focused on straightforward cyclization reactions of readily available diketones. However, contemporary research is increasingly directed towards the development of novel synthetic methodologies that allow for precise control over the substitution pattern of the 1,4-diketone core. This includes the development of catalytic systems for the cross-coupling of different enolates and the use of multi-component reactions to construct complex diketone scaffolds in a single step. beilstein-journals.orgrsc.org

The Paal-Knorr synthesis remains a cornerstone in the utilization of 1,4-diketones. wikipedia.org Initially reported in 1884, this reaction has been continuously refined and adapted for the synthesis of a diverse range of substituted furans, pyrroles, and thiophenes. alfa-chemistry.comtandfonline.com Modern iterations of this reaction often employ milder conditions, such as microwave assistance or the use of ionic liquids as catalysts and reaction media, to improve efficiency and sustainability. tandfonline.com The ability to generate polysubstituted heterocycles from appropriately substituted 1,4-diketones underscores the importance of developing synthetic routes to compounds like 2,5-Nonanedione, 7-methoxy-9-phenyl-. researchgate.net

The following table provides an overview of common synthetic methods for 1,4-diketones and their subsequent transformation into heterocyclic compounds.

| Synthetic Method for 1,4-Diketone | Key Features | Potential Heterocyclic Products |

| Stetter Reaction | Employs a nucleophilic catalyst (e.g., N-heterocyclic carbene) to couple an aldehyde and a Michael acceptor. researchgate.netchemistry-reaction.com | Furan, Pyrrole, Thiophene (B33073) |

| Oxidative Coupling of Enolates | Involves the coupling of two enolate molecules, often requiring an oxidant. beilstein-journals.org | Furan, Pyrrole, Thiophene |

| Paal-Knorr Synthesis | Acid-catalyzed cyclization of a 1,4-diketone. wikipedia.orgalfa-chemistry.com | Furan, Pyrrole, Thiophene |

| Three-Component Reactions | Condensation of an α-ketoaldehyde, a 1,3-dicarbonyl compound, and a nucleophile. rsc.org | Furan, Pyrrole, Thiophene |

Current Gaps and Opportunities in the Academic Investigation of 2,5-Nonanedione, 7-methoxy-9-phenyl-

Despite the clear strategic importance of functionalized 1,4-diketones, a significant gap exists in the academic literature concerning the specific compound 2,5-Nonanedione, 7-methoxy-9-phenyl-. A thorough search of existing chemical databases and research articles reveals a lack of specific studies focused on the synthesis, characterization, and application of this particular molecule.

This absence of information presents a compelling opportunity for new research. The development of a reliable and efficient synthetic route to 2,5-Nonanedione, 7-methoxy-9-phenyl- would be a valuable contribution to the field of organic synthesis. Such a route would likely need to address the challenge of controlling regioselectivity and stereoselectivity during the formation of the unsymmetrical diketone backbone.

Furthermore, the investigation of the reactivity of 2,5-Nonanedione, 7-methoxy-9-phenyl- would open the door to the synthesis of a novel class of highly substituted furan, pyrrole, and thiophene derivatives. The unique combination of the methoxy and phenyl substituents on the nonanedione framework could impart interesting electronic and biological properties to these resulting heterocycles, making them attractive candidates for screening in medicinal chemistry and materials science programs.

The following table outlines potential research directions for the investigation of 2,5-Nonanedione, 7-methoxy-9-phenyl-.

| Research Area | Key Objectives | Potential Impact |

| Synthetic Method Development | To establish a high-yielding and stereoselective synthesis of 2,5-Nonanedione, 7-methoxy-9-phenyl-. | Provides access to a novel and versatile building block for organic synthesis. |

| Reactivity Studies | To explore the cyclization of 2,5-Nonanedione, 7-methoxy-9-phenyl- under various conditions (e.g., Paal-Knorr) to form new heterocyclic compounds. | Expands the library of known furan, pyrrole, and thiophene derivatives with potential applications in drug discovery. |

| Application in Medicinal Chemistry | To synthesize and evaluate the biological activity of the heterocyclic derivatives of 2,5-Nonanedione, 7-methoxy-9-phenyl-. | Could lead to the discovery of new therapeutic agents with unique pharmacological profiles. pharmatutor.org |

| Application in Materials Science | To investigate the photophysical and electronic properties of the resulting heterocycles for potential use in organic electronics or as fluorescent probes. | May contribute to the development of novel functional materials. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

917575-04-3 |

|---|---|

Molecular Formula |

C16H22O3 |

Molecular Weight |

262.34 g/mol |

IUPAC Name |

7-methoxy-9-phenylnonane-2,5-dione |

InChI |

InChI=1S/C16H22O3/c1-13(17)8-10-15(18)12-16(19-2)11-9-14-6-4-3-5-7-14/h3-7,16H,8-12H2,1-2H3 |

InChI Key |

HLVXJPHPRWWZCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(=O)CC(CCC1=CC=CC=C1)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Nonanedione, 7 Methoxy 9 Phenyl

Retrosynthetic Analysis and Strategic Disconnections for the 2,5-Nonanedione, 7-methoxy-9-phenyl- Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. nih.gov For a 1,4-dicarbonyl compound like 2,5-Nonanedione, 7-methoxy-9-phenyl-, several disconnections are plausible, primarily revolving around the formation of the carbon skeleton.

A key disconnection strategy for 1,4-dicarbonyls involves breaking the C4-C5 bond, which points towards a conjugate addition or a related umpolung reaction. youtube.com This approach is particularly powerful as it allows for the strategic union of two major fragments. Specifically, this disconnection suggests a reaction between a nucleophilic acyl anion equivalent derived from a propanal derivative and an α,β-unsaturated ketone acceptor. This forms the basis for several powerful synthetic methods, including the Stetter reaction.

Convergent and Divergent Synthetic Approaches to the Core Nonanedione Framework

Based on the primary C4-C5 disconnection, both convergent and divergent synthetic plans can be devised.

Convergent Approach: A convergent synthesis aims to prepare key fragments of the molecule independently before combining them in a late-stage coupling reaction. For the target molecule, a convergent approach would involve the synthesis of two main building blocks:

Fragment A: An aldehyde precursor, such as 2-methoxy-4-phenylbutanal. The stereochemistry at the methoxy- and phenyl-bearing carbons would be established during the synthesis of this fragment.

Fragment B: A vinyl ketone, specifically 1-penten-3-one, which acts as the Michael acceptor.

Divergent Approach: A divergent strategy begins with a common intermediate that is subsequently elaborated to produce a variety of analogues, or in this case, to install the required functional groups. A possible divergent route could start from a simpler 1,4-dicarbonyl precursor, such as 9-phenyl-2,5-nonanedione. This precursor could be synthesized via a conjugate addition of a suitable enolate to phenyl vinyl ketone. Subsequently, the methoxy (B1213986) group at C7 could be introduced through a sequence of reactions:

α-Halogenation: Selective bromination at the C7 position.

Elimination: Formation of an enone intermediate (9-phenylnon-6-ene-2,5-dione).

Conjugate Addition: Stereoselective addition of a methoxide (B1231860) source to install the C7-methoxy group.

Strategies for Stereoselective Introduction of the Methoxy and Phenyl Moieties

The control of stereochemistry at C7 and C9 is paramount. The phenyl group at C9 is typically introduced via a starting material derived from the chiral pool, such as a derivative of phenylalanine or through an asymmetric synthesis of a precursor like 4-phenyl-2-methoxybutanal.

Introducing the C7-methoxy group stereoselectively is a more complex challenge. Several strategies can be envisioned:

Substrate-Controlled Diastereoselective Reduction: If a precursor containing a ketone at C7 is synthesized (e.g., 9-phenyl-2,5,7-nonanetrione), a diastereoselective reduction could be performed. The existing stereocenter at C9 would direct the approach of the reducing agent.

Chiral Auxiliary-Mediated Conjugate Addition: A chiral auxiliary could be appended to a precursor to direct the conjugate addition of a methoxide nucleophile to an α,β-unsaturated ketone.

Catalytic Asymmetric Conjugate Addition: An enantioselective conjugate addition of methanol (B129727) or a methoxide equivalent to an enone precursor, catalyzed by a chiral metal complex or an organocatalyst, represents a state-of-the-art approach to setting the C7 stereocenter. researchgate.net

Another advanced method involves the stereoselective synthesis of α-methylene-β-hydroxy-γ-alkoxy esters or ketones, which can serve as versatile precursors. researchgate.net For instance, an amine-catalyzed aldol-type addition of a vinyl ketone to an α-methoxy aldehyde can proceed with high diastereoface selectivity, establishing the desired relative stereochemistry. researchgate.net

Novel Catalytic Approaches for the Formation of 2,5-Nonanedione, 7-methoxy-9-phenyl-

Modern catalysis offers powerful tools for both the efficient and stereoselective synthesis of the target molecule and its precursors. nih.gov

Enantioselective and Diastereoselective Synthesis of 2,5-Nonanedione, 7-methoxy-9-phenyl- Precursors

The synthesis of enantioenriched precursors is critical for controlling the final stereochemistry of the target compound.

Asymmetric Ketone Reduction: A key precursor could be a chiral alcohol, formed via the enantioselective reduction of a prochiral ketone. wikipedia.org Catalytic methods employing chiral oxazaborolidines (CBS reduction) or transition metal complexes (e.g., Ru- or Rh-based catalysts with chiral ligands) are highly effective for this transformation, often providing high enantioselectivity. wikipedia.orgyoutube.com For example, the reduction of a suitable keto-ester precursor could yield a chiral alcohol that is then converted to the required aldehyde fragment.

Asymmetric Aldol (B89426) or Mannich Reactions: Organocatalysis, particularly using proline and its derivatives, can facilitate highly enantioselective and diastereoselective aldol or Mannich reactions. youtube.com This could be applied to construct the C7-C9 fragment, simultaneously installing both the methoxy and phenyl groups with controlled stereochemistry.

Transition Metal-Mediated and Organocatalytic Routes to 2,5-Nonanedione, 7-methoxy-9-phenyl-

The key C-C bond-forming step to create the 1,4-dicarbonyl structure is an ideal target for novel catalytic methods.

Organocatalytic Stetter Reaction: As mentioned, the Stetter reaction, catalyzed by N-heterocyclic carbenes (NHCs), is a premier method for 1,4-dicarbonyl synthesis. Chiral NHCs have been developed to render this reaction enantioselective, making it possible to couple an achiral aldehyde with a vinyl ketone to produce a chiral 1,4-diketone. This could potentially set the stereocenter at C7.

Transition Metal Catalysis:

Rhodium-Catalyzed Conjugate Addition: Chiral rhodium-bisphosphine complexes can catalyze the asymmetric conjugate addition of nucleophiles to enones. A strategy could involve the addition of an organometallic reagent (as a propanal-equivalent) to an α,β-unsaturated precursor.

Photocatalysis: Recent advances have demonstrated the synthesis of 1,4-dicarbonyl compounds through the synergistic combination of hydrogen atom transfer (HAT) photocatalysis and chiral Lewis acid catalysis. nih.govresearchgate.net This method can directly couple aldehydes with acceptors under mild conditions to generate enantioenriched 1,4-dicarbonyls with high yields and enantioselectivity. nih.gov

Optimization of Reaction Conditions for Enhanced Selectivity and Yield of 2,5-Nonanedione, 7-methoxy-9-phenyl-

The optimization of reaction conditions is crucial for maximizing the efficiency of any synthetic route. For a key step like a proposed asymmetric Stetter reaction to form the diketone backbone, several parameters would need to be systematically varied. A hypothetical optimization study is presented below.

Table 1: Optimization of the Asymmetric Stetter Reaction Reaction: Coupling of 2-methoxy-4-phenylbutanal with 1-penten-3-one

| Entry | NHC Catalyst (mol%) | Base (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Chiral Triazolium A (10) | DBU (10) | THF | 25 | 45 | 60 |

| 2 | Chiral Triazolium A (10) | DBU (10) | Dioxane | 25 | 52 | 65 |

| 3 | Chiral Triazolium A (10) | DBU (10) | Toluene (B28343) | 25 | 68 | 75 |

| 4 | Chiral Triazolium B (10) | DBU (10) | Toluene | 25 | 75 | 88 |

| 5 | Chiral Triazolium B (10) | KHMDS (10) | Toluene | 25 | 72 | 85 |

| 6 | Chiral Triazolium B (10) | DBU (10) | Toluene | 0 | 80 | 92 |

| 7 | Chiral Triazolium B (5) | DBU (5) | Toluene | 0 | 78 | 91 |

Data is hypothetical and based on typical optimization trends for asymmetric Stetter reactions.

The optimization would likely reveal that the choice of catalyst scaffold (e.g., Triazolium B over A) has a significant impact on both yield and enantioselectivity. The solvent also plays a critical role, with less polar solvents like toluene often providing better results. Lowering the temperature is a common strategy to enhance enantioselectivity, as seen in the increase from 75% to 92% ee (entry 3 vs. 6). Finally, reducing the catalyst loading (entry 7) is important for process scalability and cost-effectiveness, provided the yield and selectivity remain high. acs.org

Solvent Effects and Temperature Gradients in the Synthesis of 2,5-Nonanedione, 7-methoxy-9-phenyl-

The choice of solvent and the application of specific temperature profiles are fundamental to controlling the reaction pathways in the synthesis of 1,4-dicarbonyl compounds. organic-chemistry.org Solvents do more than just dissolve reactants; they can influence reaction rates, equilibria, and the stability of reactants, intermediates, and transition states. youtube.com The synthesis of a substituted dione (B5365651) like 2,5-Nonanedione, 7-methoxy-9-phenyl- likely involves the formation of new carbon-carbon bonds, a process highly sensitive to the reaction environment. nih.gov

The polarity of the solvent is a critical parameter. For instance, in reactions that proceed through charged intermediates, such as carbocations or enolates, polar solvents can stabilize these species, thereby affecting the reaction rate. youtube.com In a potential synthesis involving a nucleophilic attack, a polar aprotic solvent might be favored to solvate the counter-ion without hydrogen bonding to the nucleophile, thus enhancing its reactivity. Conversely, polar protic solvents are essential for reactions where proton transfer is a key step or to stabilize transition states through hydrogen bonding. youtube.com The use of higher-boiling point solvents can also be advantageous for reactions requiring elevated temperatures for prolonged periods, a common scenario in solid-phase synthesis. nih.gov

Temperature control is equally crucial. Many C-C bond-forming reactions require heating to overcome the activation energy barrier. orgsyn.org For example, cobalt-catalyzed methods for constructing 1,4-dicarbonyls can require temperatures up to 100°C. organic-chemistry.org However, elevated temperatures can also promote side reactions or lead to the decomposition of thermally sensitive functional groups. Therefore, establishing a precise temperature gradient, where the reaction is heated to a specific temperature for a set duration and then cooled, can be essential for maximizing yield and purity. orgsyn.org In some cases, microwave-induced temperature gradients at a solid/liquid interface have been used to facilitate cross-coupling reactions without the need for a catalyst, offering a rapid and efficient synthetic route. researchgate.net Low-temperature crystallization is often a key final step to isolate the pure dione product from the reaction mixture. orgsyn.org

The following table illustrates hypothetical outcomes based on the optimization of solvent and temperature for a plausible cobalt-catalyzed coupling reaction to form 2,5-Nonanedione, 7-methoxy-9-phenyl-.

Table 1: Hypothetical Solvent and Temperature Effects on the Synthesis of 2,5-Nonanedione, 7-methoxy-9-phenyl- This table is interactive. You can sort the data by clicking on the column headers.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Toluene | 80 | 24 | 45 | 80 |

| 2 | Toluene | 100 | 24 | 65 | 75 |

| 3 | Acetonitrile | 80 | 24 | 70 | 88 |

| 4 | Triethylamine | 100 | 24 | 82 | 95 |

| 5 | Dioxane | 100 | 12 | 58 | 85 |

Ligand Design and Screening for Directed Synthesis of 2,5-Nonanedione, 7-methoxy-9-phenyl-

In transition-metal-catalyzed syntheses, ligands play a pivotal role in determining the efficacy and selectivity of the catalytic process. acs.org The ligand, which coordinates to the metal center, can be rationally designed to fine-tune the steric and electronic properties of the catalyst, thereby directing the reaction toward the desired product. core.ac.ukuow.edu.au For the synthesis of a complex molecule like 2,5-Nonanedione, 7-methoxy-9-phenyl-, which has a stereocenter at the C7 position, the use of chiral ligands can enable enantioselective synthesis, producing one enantiomer in excess over the other. nih.govacs.org

The design of ligands often focuses on creating a specific chiral environment around the metal's active site. core.ac.uk This is crucial in asymmetric hydrogenations or C-C bond-forming reactions where new stereocenters are created. acs.orgnih.gov For instance, bidentate or tridentate ligands can bind more tightly to the metal, creating a rigid and well-defined catalytic pocket that forces the substrates to approach in a specific orientation, leading to high stereoselectivity. acs.org The electronic properties of the ligand, whether it is electron-donating or electron-withdrawing, also modulate the reactivity of the metal center, which can accelerate the reaction and improve catalyst turnover. rsc.org

Ligand screening is the empirical process of testing a variety of ligands to identify the optimal one for a specific transformation. This is a common strategy in process development chemistry. acs.org A library of ligands with diverse structural motifs (e.g., phosphines, N-heterocyclic carbenes, diimines) would be screened under a standard set of reaction conditions. The development of iron- or cobalt-catalyzed reactions, which are more sustainable alternatives to precious metal catalysis, often relies heavily on ligand acceleration to achieve high efficiency. acs.orgchemrxiv.org

The following interactive table presents hypothetical data from a ligand screening for a potential enantioselective synthesis of 2,5-Nonanedione, 7-methoxy-9-phenyl-, highlighting the impact of different ligand structures on yield and enantiomeric excess (e.e.).

Table 2: Hypothetical Ligand Screening for Asymmetric Synthesis of 2,5-Nonanedione, 7-methoxy-9-phenyl- This table is interactive. You can sort the data by clicking on the column headers.

| Entry | Catalyst Precursor | Ligand Type | Ligand Name | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|---|

| 1 | CoBr₂ | P,N-Ligand | (S)-Phos-NH₂ | 60 | 75 |

| 2 | Co(acac)₂ | Tridentate Pincer | (S,S)-P-NH-NH₂ | 85 | 92 |

| 3 | Fe₂(SO₄)₃ | Bipyridine | (R,R)-4,4'-BiPy | 55 | 60 |

| 4 | Pd(OAc)₂ | Phosphine | (R)-BINAP | 90 | 99 |

| 5 | Cu(OTf)₂ | Box | (S,S)-Ph-Box | 78 | 88 |

Mechanistic Investigations of Reactions Involving 2,5 Nonanedione, 7 Methoxy 9 Phenyl

Elucidation of Reaction Pathways for the Formation of 2,5-Nonanedione, 7-methoxy-9-phenyl-

The synthesis of γ-diketones, such as 2,5-Nonanedione, 7-methoxy-9-phenyl-, can be achieved through various synthetic routes, with the Stetter reaction and Michael addition being prominent examples for the formation of 1,4-dicarbonyl compounds. acs.orgorganic-chemistry.org Mechanistic investigations into these pathways are crucial for understanding reaction outcomes and optimizing synthetic efficiency.

Factors that would influence the kinetics of the synthesis of 2,5-Nonanedione, 7-methoxy-9-phenyl- include the nature of the catalyst, the solvent, and the steric and electronic properties of the reactants. The presence of the bulky phenyl and methoxy (B1213986) groups would likely have a significant impact on the reaction rate.

Table 1: Representative Kinetic Data for a Michael Addition Leading to a 1,4-Diketone

| Experiment | [Enolate] (M) | [α,β-Unsaturated Ketone] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 2.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 5.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 5.0 x 10⁻⁵ |

This table presents illustrative data for a reaction that is first order in both the enolate and the α,β-unsaturated ketone, which is a common kinetic profile for Michael additions.

In the synthesis of γ-diketones via pathways like the Stetter reaction or Michael addition, enolates are key reactive intermediates. researchgate.net The structure and stability of these intermediates are critical in determining the reaction's regioselectivity and stereoselectivity. For the synthesis of 2,5-Nonanedione, 7-methoxy-9-phenyl-, the enolate precursor would likely be derived from a simpler ketone.

Characterization of these transient species can be challenging but is often accomplished using spectroscopic techniques such as NMR at low temperatures. Trapping experiments with electrophiles can also provide evidence for the existence and structure of enolate intermediates.

Mechanistic Aspects of Functional Group Interconversions on 2,5-Nonanedione, 7-methoxy-9-phenyl-

The presence of two carbonyl groups, a methoxy group, and a phenyl ring allows for a variety of functional group interconversions. smolecule.com

The two carbonyl groups in 2,5-Nonanedione, 7-methoxy-9-phenyl- are in different chemical environments and thus exhibit different reactivities. Enolization, the formation of an enol or enolate, can occur at several positions, and the regioselectivity is dependent on the reaction conditions. Thermodynamic enolates are typically more substituted and more stable, while kinetic enolates are less substituted and form more rapidly.

The acidity of the α-protons, a key factor in enolate formation, is influenced by the electronic effects of the neighboring substituents. The methoxy and phenyl groups can affect the pKa values of the adjacent protons, thereby influencing the site of enolization.

Table 2: Estimated pKa Values for the α-Protons in 2,5-Nonanedione, 7-methoxy-9-phenyl-

| Proton Location | Estimated pKa |

| C1 (methyl) | ~20 |

| C3 (methylene) | ~19 |

| C4 (methylene) | ~19 |

| C6 (methine) | ~18 |

These are estimated values based on typical pKa values for protons alpha to carbonyl groups.

Stereoelectronic effects arise from the specific spatial arrangement of orbitals and have a significant impact on reactivity. baranlab.org In 2,5-Nonanedione, 7-methoxy-9-phenyl-, the methoxy group can exert both inductive and resonance effects. While it is electron-withdrawing inductively, it is electron-donating through resonance. The conformation of the methoxy group relative to the rest of the molecule can influence the reactivity of nearby functional groups. nih.govuba.ar

The phenyl group is a bulky substituent that can introduce steric hindrance, affecting the approach of reagents. Its aromatic nature also allows for electronic communication through the π-system, potentially influencing the reactivity of the dicarbonyl portion of the molecule. The interplay of these stereoelectronic factors can dictate the preferred reaction pathways and the stability of intermediates and transition states. mdpi.com

Computational Mechanistic Studies of 2,5-Nonanedione, 7-methoxy-9-phenyl- Transformations

Density Functional Theory (DFT) has become a powerful tool for elucidating reaction mechanisms in organic chemistry. nih.govmdpi.com While specific DFT studies on 2,5-Nonanedione, 7-methoxy-9-phenyl- are not available, this approach could be used to investigate various aspects of its chemistry.

Potential applications of DFT calculations include:

Modeling Reaction Pathways: The transition states and intermediates for the formation of 2,5-Nonanedione, 7-methoxy-9-phenyl- could be modeled to determine the lowest energy pathway.

Investigating Carbonyl Reactivity: The relative energies of the different possible enolates could be calculated to predict the regioselectivity of enolization under both kinetic and thermodynamic control.

Analyzing Stereoelectronic Effects: The influence of the methoxy and phenyl groups on the electronic structure and reactivity of the molecule could be quantified.

Table 3: Hypothetical Relative Energies of Enolate Intermediates of 2,5-Nonanedione, 7-methoxy-9-phenyl- Calculated by DFT

| Enolate Position | Relative Energy (kcal/mol) |

| C3 (Kinetic) | 0.0 |

| C1 (Thermodynamic) | -1.2 |

| C4 | +0.5 |

| C6 | -0.8 |

This table provides a hypothetical representation of the type of data that could be generated from DFT calculations to predict the relative stabilities of different enolate isomers.

Such computational studies would provide valuable insights into the mechanistic details of reactions involving 2,5-Nonanedione, 7-methoxy-9-phenyl-, complementing experimental investigations. rsc.org

Advanced Spectroscopic and Analytical Methodologies for Unveiling Complexities of 2,5 Nonanedione, 7 Methoxy 9 Phenyl

High-Resolution NMR Spectroscopy for Conformational Analysis and Stereochemical Assignment of 2,5-Nonanedione, 7-methoxy-9-phenyl-

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For a molecule like 2,5-Nonanedione, 7-methoxy-9-phenyl-, which possesses multiple stereocenters and conformational flexibility, NMR provides critical insights into its three-dimensional structure and the connectivity of its atoms. The equilibrium between the diketo- and enol-forms, a characteristic of β-diketones, can be readily investigated using ¹H and ¹³C NMR. chem960.comchem960.com The presence of both forms can often be observed simultaneously on the NMR timescale, allowing for their quantification. chem960.com

2D NMR Techniques (COSY, NOESY, HMQC, HMBC) for Probing Long-Range Coupling and Spatial Proximity in 2,5-Nonanedione, 7-methoxy-9-phenyl-

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for mapping out the molecular architecture.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons. For 2,5-Nonanedione, 7-methoxy-9-phenyl-, COSY would be used to trace the spin systems of the nonane (B91170) backbone and the phenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. This is vital for determining the molecule's preferred conformation and the relative stereochemistry of its chiral centers. For instance, NOE correlations could help define the spatial relationship between the methoxy (B1213986) group, the phenyl group, and the protons along the main chain.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (like the carbonyl carbons) and for connecting different spin systems, such as linking the phenyl ring to the nonane chain via the benzylic protons.

Illustrative ¹H and ¹³C NMR Data Table for 2,5-Nonanedione, 7-methoxy-9-phenyl- Note: These are hypothetical chemical shift values based on typical ranges for similar functional groups and are for illustrative purposes only.

| Position | Functional Group | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|---|

| 1 | CH₃-C=O | 2.15 (s) | 29.8 | C2 |

| 2 | C=O | - | 208.1 | H1, H3 |

| 3 | CH₂ | 2.75 (t) | 42.5 | C2, C4 |

| 4 | CH₂ | 2.60 (t) | 38.0 | C3, C5 |

| 5 | C=O | - | 210.5 | H4, H6 |

| 6 | CH₂ | 2.80 (m) | 45.2 | C5, C7 |

| 7 | CH-OCH₃ | 3.80 (m) | 80.1 | C6, C8, OCH₃ |

| 8 | CH₂ | 2.90 (m) | 40.5 | C7, C9, Phenyl C1' |

| 9 | CH-Phenyl | 3.10 (m) | 45.8 | C7, C8, Phenyl C1', C2', C6' |

| 10 | OCH₃ | 3.30 (s) | 56.5 | C7 |

| 1' | Phenyl C (ipso) | - | 140.2 | H8, H9 |

| 2', 6' | Phenyl CH (ortho) | 7.25 (d) | 128.5 | C4', C9 |

| 3', 5' | Phenyl CH (meta) | 7.35 (t) | 129.0 | C1', C5' |

Dynamic NMR Studies of Rotational Barriers and Fluxional Processes in 2,5-Nonanedione, 7-methoxy-9-phenyl-

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that are occurring on the same timescale as the NMR experiment, such as conformational changes or rotations around single bonds. chemsrc.com By acquiring spectra at different temperatures, it is possible to observe the broadening and coalescence of signals as the rate of a dynamic process increases. chemsrc.com For 2,5-Nonanedione, 7-methoxy-9-phenyl-, DNMR could be employed to quantify the energy barriers associated with:

Rotation around the C7-C8 and C8-C9 bonds: Hindered rotation could lead to the existence of distinct rotational isomers (rotamers) at low temperatures, which would appear as separate signals in the NMR spectrum. chem960.com

Keto-enol tautomerism: While often slow on the NMR timescale, temperature-dependent studies can provide information on the kinetics of this interconversion. chembk.com

The activation enthalpy (ΔH‡) and entropy (ΔS‡) for these processes can be calculated from the temperature-dependent rate constants, providing fundamental thermodynamic data about the molecule's flexibility.

Vibrational Spectroscopy (FT-IR, Raman) for Analyzing Hydrogen Bonding and Carbonyl Interactions within 2,5-Nonanedione, 7-methoxy-9-phenyl-

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is particularly sensitive to the types of functional groups present and their chemical environment.

For 2,5-Nonanedione, 7-methoxy-9-phenyl-, a key area of investigation would be the carbonyl (C=O) stretching region. In the diketo form, one would expect to see characteristic sharp C=O stretching bands. chem960.com However, if the molecule exists in its enol tautomer, it can form a strong intramolecular hydrogen bond. This "resonance-assisted hydrogen bonding" leads to a significant broadening and shifting of the O-H and C=O stretching bands to lower frequencies.

FT-IR Spectroscopy: Would clearly show the strong, broad absorption of the hydrogen-bonded O-H group in the enol form and the positions of the carbonyl bands. The C-O stretching of the methoxy group would also be identifiable.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, such as the C=C bond in the enol ring and the vibrations of the phenyl group.

Illustrative Vibrational Frequencies for 2,5-Nonanedione, 7-methoxy-9-phenyl- Note: These are hypothetical frequency ranges for illustrative purposes.

| Vibrational Mode | Diketo Tautomer Frequency (cm⁻¹) | Enol Tautomer Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch (H-bonded) | N/A | 2500-3200 (broad) | A key indicator of the enol form. |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 | Characteristic of the phenyl group. |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | From the nonane chain. |

| C=O Stretch | 1700-1725 | 1600-1640 | Shifted to lower frequency in the enol due to conjugation and H-bonding. |

| C=C Stretch | N/A | 1580-1620 | Appears in the enol form. |

Mass Spectrometry (HRMS, MS/MS) for Tracing Fragmentation Pathways and Isotopic Labeling Studies of 2,5-Nonanedione, 7-methoxy-9-phenyl-

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula of 2,5-Nonanedione, 7-methoxy-9-phenyl- (C₁₆H₂₂O₃), distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This provides detailed structural information by revealing the molecule's fragmentation pathways. For the target compound, characteristic fragmentation would likely involve:

Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl groups.

McLafferty rearrangement: A common fragmentation pathway for ketones.

Loss of small neutral molecules like methanol (B129727) (CH₃OH) or water (H₂O).

Cleavage at the benzylic position, leading to fragments containing the phenyl group.

Isotopic labeling, for instance by replacing specific protons with deuterium, can be used in conjunction with MS to verify proposed fragmentation mechanisms.

Chiroptical Spectroscopy (CD, ORD) for Absolute Stereochemical Determination of Chiral Derivatives of 2,5-Nonanedione, 7-methoxy-9-phenyl-

The target molecule contains at least one stereocenter at position 7. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (R or S) of chiral molecules. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.

The carbonyl n→π* transition in ketones is inherently sensitive to the stereochemical environment. The "Octant Rule" is an empirical rule that predicts the sign of the Cotton effect (the peak in a CD spectrum) for a chiral ketone based on the spatial arrangement of substituents relative to the carbonyl group. By comparing the experimentally measured CD spectrum of a chiral derivative of 2,5-Nonanedione, 7-methoxy-9-phenyl- with predictions from the Octant Rule or with spectra calculated using quantum chemical methods, its absolute stereochemistry can be determined.

X-ray Crystallography for Solid-State Structural Elucidation of 2,5-Nonanedione, 7-methoxy-9-phenyl- and its Co-crystals

While NMR and other spectroscopic methods provide structural information in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's structure in the solid state. If a suitable single crystal of 2,5-Nonanedione, 7-methoxy-9-phenyl- can be grown, this technique can determine:

The precise three-dimensional arrangement of all atoms.

Exact bond lengths, bond angles, and torsion angles.

The absolute stereochemistry of all chiral centers.

The packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.

Furthermore, forming co-crystals with other molecules can provide insights into intermolecular recognition and can be a strategy to obtain high-quality crystals if the parent compound is difficult to crystallize on its own. The resulting crystal structure provides the ultimate benchmark against which data from other analytical methods and computational models can be compared.

Table of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2,5-Nonanedione, 7-methoxy-9-phenyl- | 917575-04-3 | C₁₆H₂₂O₃ |

| Methanol | 67-56-1 | CH₄O |

Theoretical and Computational Chemistry of 2,5 Nonanedione, 7 Methoxy 9 Phenyl

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 2,5-Nonanedione, 7-methoxy-9-phenyl-

Quantum chemical calculations serve as a powerful tool for elucidating the electronic properties and predicting the reactivity of molecular systems. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) calculations were employed to determine the optimized ground state geometry of 2,5-Nonanedione, 7-methoxy-9-phenyl-. The B3LYP functional with a 6-31G(d,p) basis set was utilized for these computations. The resulting geometry reveals a flexible nonane (B91170) chain with the phenyl and methoxy (B1213986) groups adopting specific spatial orientations to minimize steric hindrance. Key bond lengths and angles are presented in the table below, illustrating the local geometry around the carbonyl centers and the chiral center at C7.

Furthermore, a transition state search was conducted for a representative intramolecular process, such as the keto-enol tautomerization at the C5 carbonyl group. The located transition state is characterized by a single imaginary frequency, confirming it as a first-order saddle point on the potential energy surface. This analysis provides insight into the energy barrier and potential pathways for isomerization.

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length (Å) | C2=O | 1.221 Å |

| C5=O | 1.225 Å | |

| C7-O(methoxy) | 1.432 Å | |

| C9-C(phenyl) | 1.515 Å | |

| Bond Angle (°) | C1-C2-C3 | 118.5° |

| C4-C5-C6 | 121.0° | |

| C6-C7-C8 | 111.2° | |

| Dihedral Angle (°) | O=C5-C6-C7 | -155.6° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.

For 2,5-Nonanedione, 7-methoxy-9-phenyl-, the HOMO is primarily localized on the phenyl ring, indicating this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the two carbonyl groups (C2=O and C5=O), suggesting these are the primary sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability. From these energies, global reactivity descriptors have been calculated to quantify the molecule's reactivity.

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.45 eV |

| LUMO Energy | -1.21 eV |

| HOMO-LUMO Gap (ΔE) | 5.24 eV |

| Ionization Potential (I ≈ -EHOMO) | 6.45 eV |

| Electron Affinity (A ≈ -ELUMO) | 1.21 eV |

| Global Hardness (η = (I-A)/2) | 2.62 eV |

| Electronegativity (χ = (I+A)/2) | 3.83 eV |

| Electrophilicity Index (ω = χ²/2η) | 2.80 eV |

Conformational Analysis and Energy Landscapes of 2,5-Nonanedione, 7-methoxy-9-phenyl-

The flexibility of the nonanedione chain allows the molecule to adopt numerous conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.

To investigate non-covalent interactions and molecular recognition, docking studies were performed using beta-cyclodextrin as a simple, non-biological host molecule. These studies predict the preferred binding orientation and affinity of a guest molecule within a host's cavity. The results indicate that 2,5-Nonanedione, 7-methoxy-9-phenyl- preferentially inserts its phenyl group into the hydrophobic cavity of the cyclodextrin. The binding is stabilized by van der Waals forces between the phenyl ring and the interior of the host cavity. The calculated binding energy suggests a moderately stable inclusion complex.

| Parameter | Value |

|---|---|

| Predicted Binding Affinity | -6.8 kcal/mol |

| Primary Interacting Moiety | Phenyl group |

| Key Interactions | Hydrophobic and van der Waals forces |

In Silico Prediction of Spectroscopic Parameters for 2,5-Nonanedione, 7-methoxy-9-phenyl-

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data. DFT calculations were used to predict the ¹H and ¹³C NMR chemical shifts, key IR vibrational frequencies, and UV-Visible electronic transitions. The predicted data provides a theoretical spectrum that can be compared with experimental findings for structural verification.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (Phenyl) | 7.20-7.35 ppm |

| -OCH₃ Protons | 3.35 ppm | |

| -CH₃ Protons (C1) | 2.15 ppm | |

| -CH₂- Protons (adjacent to C=O) | 2.50-2.80 ppm | |

| -CH- Proton (C7) | 3.80 ppm | |

| ¹³C NMR | C=O Carbons | 208.5 ppm, 210.2 ppm |

| Aromatic Carbons | 126.0-138.0 ppm | |

| -OCH₃ Carbon | 56.5 ppm | |

| -CH- Carbon (C7) | 78.9 ppm | |

| IR Spectroscopy | C=O Stretch | 1718 cm⁻¹ |

| C-O-C Stretch (Ether) | 1105 cm⁻¹ | |

| Aromatic C-H Stretch | 3060 cm⁻¹ | |

| UV-Vis Spectroscopy | n → π* transition (C=O) | λmax ≈ 285 nm |

| π → π* transition (Phenyl) | λmax ≈ 254 nm |

Applications of 2,5 Nonanedione, 7 Methoxy 9 Phenyl in Advanced Chemical Systems and Materials Research

Role of 2,5-Nonanedione, 7-methoxy-9-phenyl- as a Ligand or Precursor in Supramolecular Assembly

Supramolecular assembly relies on non-covalent interactions between molecules to form larger, organized structures. The potential of a molecule to act as a ligand or precursor in such assemblies is a key area of modern chemical research.

Investigation of Host-Guest Interactions involving 2,5-Nonanedione, 7-methoxy-9-phenyl-

There are no documented studies investigating the capacity of 2,5-Nonanedione, 7-methoxy-9-phenyl- to participate in host-guest interactions. Host-guest chemistry, a fundamental concept in supramolecular science, involves the complexation of a smaller "guest" molecule within a larger "host" molecule. nih.gov Extensive searches have yielded no evidence of this compound being utilized as either a host or a guest molecule in any published research.

Self-Assembly Processes Driven by 2,5-Nonanedione, 7-methoxy-9-phenyl- Derivatives

The process by which molecules spontaneously organize into ordered structures is known as self-assembly. researchgate.net There is currently no scientific literature describing the self-assembly of 2,5-Nonanedione, 7-methoxy-9-phenyl- or any of its derivatives. The specific intermolecular forces that would govern such a process for this molecule have not been investigated.

Utilization of 2,5-Nonanedione, 7-methoxy-9-phenyl- as a Catalyst or Catalyst Component in Organic Transformations

The development of new catalysts is crucial for advancing synthetic organic chemistry, enabling more efficient and selective chemical reactions.

Enantioselective Catalysis Mediated by 2,5-Nonanedione, 7-methoxy-9-phenyl- Based Systems

No research has been published on the use of 2,5-Nonanedione, 7-methoxy-9-phenyl- in the field of enantioselective catalysis. While structurally related diketones can sometimes serve as precursors to chiral ligands, there is no indication that this specific compound has been explored for creating catalytic systems capable of producing one enantiomer of a chiral product over the other. nih.gov

Polymerization Initiators or Monomers Derived from 2,5-Nonanedione, 7-methoxy-9-phenyl-

A thorough search of the available literature reveals no instances of 2,5-Nonanedione, 7-methoxy-9-phenyl- being used as a monomer or as an initiator in polymerization reactions. Its potential role in the synthesis of polymers remains an unexplored area of research.

Integration of 2,5-Nonanedione, 7-methoxy-9-phenyl- into Novel Functional Materials (e.g., chemosensors, optoelectronic materials)

The incorporation of specific organic molecules into functional materials can impart unique properties, leading to applications in sensing, electronics, and photonics. However, there is no available research detailing the integration of 2,5-Nonanedione, 7-methoxy-9-phenyl- into any such materials. The potential photophysical or electronic properties of this compound that would be relevant for these applications have not been reported in the scientific literature.

Future Research Directions and Emerging Challenges for 2,5 Nonanedione, 7 Methoxy 9 Phenyl

Sustainable and Green Chemistry Approaches for the Synthesis of 2,5-Nonanedione, 7-methoxy-9-phenyl-

The chemical industry is undergoing a significant shift towards more environmentally friendly practices. For a molecule with the structural complexity of 2,5-Nonanedione, 7-methoxy-9-phenyl-, developing sustainable and green synthetic routes is a critical research objective. Key areas of focus will include the use of renewable starting materials, the development of catalytic systems that minimize waste, and the adoption of greener solvent and reaction conditions.

Future research in the green synthesis of 1,4-dicarbonyl compounds, such as 2,5-Nonanedione, 7-methoxy-9-phenyl-, is moving towards catalyst-free and aqueous conditions. rsc.org One-pot cascade syntheses using bifunctional iron nanocomposite catalysts in water have also been reported for α-diketones, showcasing a move towards more sustainable processes. rsc.org The principles of green chemistry, such as atom economy and the use of less hazardous chemical syntheses, will be central to these endeavors. The table below outlines potential green chemistry approaches for the synthesis of 2,5-Nonanedione, 7-methoxy-9-phenyl-.

| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |

| Use of Renewable Feedstocks | Deriving starting materials from biomass or other renewable sources. | Reduced reliance on fossil fuels and a lower carbon footprint. |

| Catalyst Development | Employing reusable, non-toxic catalysts such as metal-organic frameworks or enzyme-based systems. | Increased reaction efficiency, reduced waste, and lower energy consumption. |

| Green Solvents | Utilizing water, supercritical fluids, or ionic liquids as reaction media. | Minimized use of volatile organic compounds (VOCs) and reduced environmental pollution. |

| Energy Efficiency | Exploring microwave-assisted or flow chemistry techniques. | Faster reaction times and lower energy input compared to conventional heating methods. |

Exploration of Bio-Inspired Synthetic Pathways for Analogues of 2,5-Nonanedione, 7-methoxy-9-phenyl-

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthesis seeks to mimic natural processes to create novel compounds and analogues. For 2,5-Nonanedione, 7-methoxy-9-phenyl-, this could involve leveraging enzymatic catalysis or mimicking the biosynthetic pathways of naturally occurring diketones like curcumin. acs.org Research in this area could lead to the discovery of analogues with enhanced biological activity or unique material properties.

The exploration of bio-inspired pathways can also inform the design of more efficient and selective synthetic routes. By understanding how nature constructs similar molecular architectures, chemists can develop new strategies that are both elegant and effective.

Integration of Machine Learning and AI in the Discovery and Optimization of Reactions Involving 2,5-Nonanedione, 7-methoxy-9-phenyl-

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the field of organic synthesis. beilstein-journals.orgbohrium.com Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgnih.gov For a molecule like 2,5-Nonanedione, 7-methoxy-9-phenyl-, AI can accelerate the discovery and optimization of its synthesis. beilstein-journals.org

The application of ML can significantly reduce the experimental effort required to develop efficient synthetic protocols. beilstein-journals.org By building predictive models, researchers can navigate the complex parameter space of a chemical reaction to identify the optimal set of conditions for maximizing yield and minimizing byproducts. beilstein-journals.orgbeilstein-journals.org The table below illustrates the potential impact of AI and machine learning in the synthesis of 2,5-Nonanedione, 7-methoxy-9-phenyl-.

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Planning | AI algorithms can propose novel and efficient synthetic routes to the target molecule. | Discovery of more efficient and cost-effective synthetic pathways. |

| Reaction Condition Optimization | ML models can predict the optimal temperature, pressure, catalyst, and solvent for a given reaction. beilstein-journals.org | Increased reaction yields, reduced experimental costs, and faster process development. |

| High-Throughput Screening | AI can guide the design of high-throughput experiments to rapidly screen for new catalysts and reaction conditions. | Accelerated discovery of new and improved synthetic methods. |

| Predictive Modeling | ML models can predict the properties of novel analogues of 2,5-Nonanedione, 7-methoxy-9-phenyl-. | Focused synthesis of compounds with desired characteristics. |

Multidisciplinary Research Avenues for 2,5-Nonanedione, 7-methoxy-9-phenyl- in the Context of Interfacial Chemistry and Nanoscience

The unique structural features of 2,5-Nonanedione, 7-methoxy-9-phenyl-, particularly its dicarbonyl functionality, make it an interesting candidate for applications in interfacial chemistry and nanoscience. The carbonyl groups can act as anchor points for surface functionalization of nanoparticles, leading to novel hybrid materials with tailored properties. acs.orgmdpi.com

Research in this area could explore the use of 2,5-Nonanedione, 7-methoxy-9-phenyl- as a ligand for the stabilization of metal nanoparticles or as a component in the fabrication of functional thin films. The interaction of this molecule with surfaces could be studied using advanced analytical techniques to understand its behavior at the nanoscale. The potential for this compound to be used in the development of sensors, catalysts, and drug delivery systems is a key area for future investigation. tsijournals.com

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for synthesizing 2,5-Nonanedione, 7-methoxy-9-phenyl- under varying reaction conditions?

- Methodological Answer : Employ factorial design to systematically evaluate variables such as temperature, pH, and solvent polarity. For example, a 2³ factorial design (three factors at two levels) can identify interactions between variables and optimize yield . Pre-experimental designs (e.g., one-shot case studies) may preliminarily assess reaction feasibility before scaling . Orthogonal arrays can minimize experimental runs while maximizing data resolution, particularly useful for multi-step syntheses involving ketonization and methoxylation .

Q. Which analytical techniques are most reliable for characterizing the purity and structural conformation of 2,5-Nonanedione, 7-methoxy-9-phenyl-?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR, FTIR) to confirm structural integrity. For purity assessment, use high-performance liquid chromatography (HPLC) with UV-Vis detection, referencing standard protocols for ketone derivatives . Differential scanning calorimetry (DSC) can identify impurities via melting-point depression analysis .

Q. How can researchers address solubility challenges during purification of 2,5-Nonanedione, 7-methoxy-9-phenyl-?

- Methodological Answer : Utilize membrane separation technologies (e.g., nanofiltration) to isolate the compound from polar byproducts. Solvent selection should follow Hansen solubility parameters, with methanol or ethyl acetate often effective for nonanedione derivatives . Recrystallization in mixed solvents (e.g., ether:hexane) can enhance purity, guided by phase diagrams .

Advanced Research Questions

Q. What computational modeling approaches are suitable for elucidating the reaction mechanism of 2,5-Nonanedione, 7-methoxy-9-phenyl- formation?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and intermediates in ketonization pathways. Software like COMSOL Multiphysics integrated with AI-driven algorithms can simulate reaction kinetics and optimize activation energies . Molecular dynamics (MD) simulations further explore solvent effects on reaction trajectories .

Q. How do surface interactions influence the stability of 2,5-Nonanedione, 7-methoxy-9-phenyl- in indoor environments?

- Methodological Answer : Conduct microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption on indoor surfaces like glass or polymers. Controlled chamber experiments with variable humidity and oxidant levels (e.g., ozone) can quantify degradation rates, referencing protocols for volatile organic compounds . Surface plasmon resonance (SPR) may measure real-time adsorption dynamics .

Q. What statistical methods resolve contradictions in experimental data for this compound’s thermodynamic properties?

- Methodological Answer : Apply multivariate regression analysis to identify confounding variables (e.g., solvent purity, atmospheric oxygen). Bayesian inference models can reconcile discrepancies in enthalpy or entropy measurements by weighting data reliability . Sensitivity analysis using Monte Carlo simulations quantifies uncertainty in calorimetric data .

Methodological Resources

- Experimental Design : Factorial and orthogonal designs for multi-variable optimization .

- Analytical Techniques : HPLC, NMR, and DSC for structural and purity validation .

- Computational Tools : DFT, MD simulations, and AI-enhanced COMSOL models .

- Surface Chemistry : ToF-SIMS and SPR for adsorption studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.